molecular formula C10H8BrNO2 B6206598 7-bromo-1-methyl-1H-indole-2-carboxylic acid CAS No. 908135-49-9

7-bromo-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B6206598
CAS RN: 908135-49-9
M. Wt: 254.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Chemical Reactions Analysis

While specific chemical reactions involving 7-bromo-1-methyl-1H-indole-2-carboxylic acid were not found in the search results, it has been reported that 7-bromoindole, a related compound, reduces the production of staphyloxanthin in Staphylococcus aureus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1-methyl-1H-indole-2-carboxylic acid involves the bromination of 1-methylindole followed by carboxylation of the resulting bromoindole intermediate.", "Starting Materials": [ "1-methylindole", "bromine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "1. Bromination of 1-methylindole using bromine in diethyl ether to yield 7-bromo-1-methylindole.", "2. Dissolving 7-bromo-1-methylindole in sodium hydroxide solution and bubbling carbon dioxide through the solution to carboxylate the bromoindole intermediate.", "3. Acidification of the reaction mixture with hydrochloric acid to precipitate 7-bromo-1-methyl-1H-indole-2-carboxylic acid.", "4. Filtration and washing of the precipitate with water to obtain the final product." ] }

CAS RN

908135-49-9

Product Name

7-bromo-1-methyl-1H-indole-2-carboxylic acid

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.